molecular formula C6H7N3O4S B2930887 [(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid CAS No. 879565-31-8

[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid

Cat. No. B2930887
CAS RN: 879565-31-8
M. Wt: 217.2
InChI Key: JGDROEATVKVVNF-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Pyrazole and its derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . They have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .


Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties can vary depending on the specific pyrazole derivative.

Scientific Research Applications

I have conducted a search for the scientific research applications of “[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid”, also known as “2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]acetic acid”. Unfortunately, the specific applications for this compound are not readily available in the search results.

However, compounds with pyrazole moieties, like the one you’re interested in, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been noted for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary greatly depending on their specific structure and the biological target. For example, some pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary greatly depending on their specific structure. Some pyrazole derivatives may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Given the broad range of biological activities exhibited by pyrazole derivatives, there is significant interest in the development of new pyrazole-based drugs . Future research will likely focus on the synthesis of new pyrazole derivatives and the exploration of their potential therapeutic applications.

properties

IUPAC Name

2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c1-3-5(9(12)13)6(8-7-3)14-2-4(10)11/h2H2,1H3,(H,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDROEATVKVVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)SCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid

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